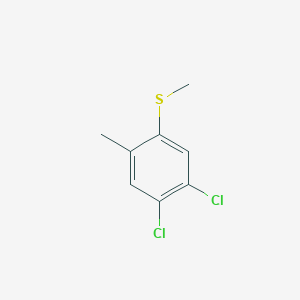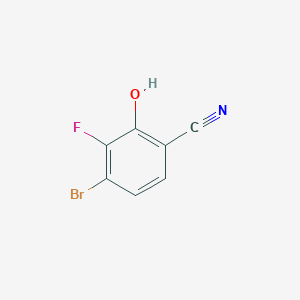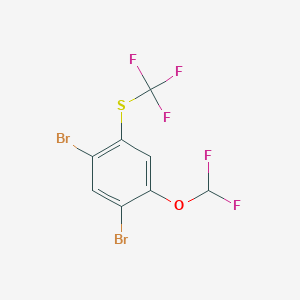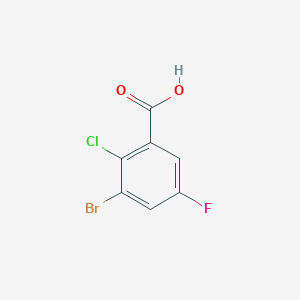![molecular formula C12H22N2O2 B1447456 8-Boc-8-azabicyclo[3.2.1]octan-2-amine CAS No. 1419101-50-0](/img/structure/B1447456.png)
8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Vue d'ensemble
Description
8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a chemical compound with the CAS Number: 1419101-50-0 . It has a molecular weight of 226.32 . The IUPAC name of this compound is tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate . It is typically stored in a refrigerator and appears as a colorless to yellow sticky oil to semi-solid .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The Inchi Code for 8-Boc-8-azabicyclo[3.2.1]octan-2-amine is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
8-Boc-8-azabicyclo[3.2.1]octan-2-amine has a molecular weight of 226.32 . It is typically stored in a refrigerator and appears as a colorless to yellow sticky oil to semi-solid .Applications De Recherche Scientifique
Synthesis of Tropane Alkaloids
- Scientific Field: Organic & Biomolecular Chemistry
- Summary of Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This methodology has been used in the synthesis of tropane alkaloids, a family of compounds known for their wide array of biological activities .
Drug Discovery
- Scientific Field: Organic & Biomolecular Chemistry
- Summary of Application: The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest due to its synthetic and pharmacological potential .
- Methods of Application: This core has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .
- Results or Outcomes: The 2-azabicyclo[3.2.1]octane system has been used in the total synthesis of several target molecules .
Traditional Chinese Medicine
- Scientific Field: Pharmacology
- Summary of Application: The 2-azabicyclo[3.2.1]octane system has been found in a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
- Methods of Application: The plant is harvested, and the roots and stems are processed to extract the alkaloids .
- Results or Outcomes: These alkaloids have shown potential in traditional Chinese medicine, although specific results and outcomes may vary .
Biomass Valorization
- Scientific Field: Green Chemistry
- Summary of Application: The 2-azabicyclo[3.2.1]octane system has been used in the valorization of biomass-derived compounds through photochemical transformations .
- Methods of Application: This involves the use of light to induce chemical reactions that transform biomass-derived compounds into more valuable substances .
- Results or Outcomes: This approach has shown promise in the development of sustainable chemical processes .
Alkylation Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: The 8-azabicyclo[3.2.1]octane scaffold can be used in alkylation reactions . Alkylation is a process where an alkyl group is transferred from one molecule to another .
- Methods of Application: The specific methods of application can vary, but generally involve the use of a strong base to deprotonate the amine, followed by the addition of an alkyl halide .
- Results or Outcomes: The result is a new molecule with an alkyl group attached .
Biomolecular Structure Studies
- Scientific Field: Structural Biology
- Summary of Application: The 8-azabicyclo[3.2.1]octane scaffold, such as in “8-Boc-8-azabicyclo[3.2.1]octan-2-amine”, can be used in studies of biomolecular structures . These studies can help understand the structure and function of biological macromolecules .
- Methods of Application: This involves using techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy to study the structure of the molecule .
- Results or Outcomes: The outcomes can provide valuable insights into the structure and function of biological macromolecules .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research, and future directions may include further exploration of the synthesis and applications of compounds with this structure.
Propriétés
IUPAC Name |
tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMXQVRQBFKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-8-azabicyclo[3.2.1]octan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



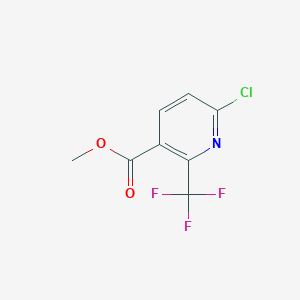
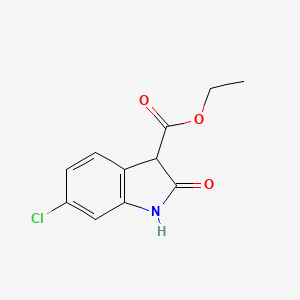
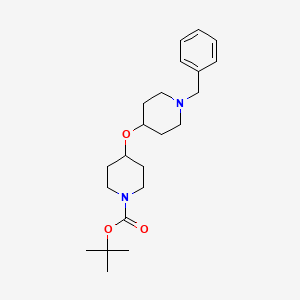
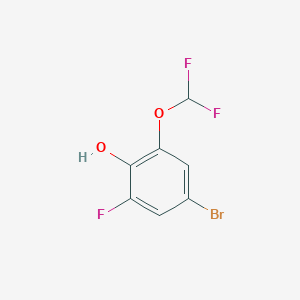
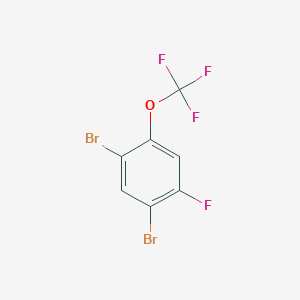
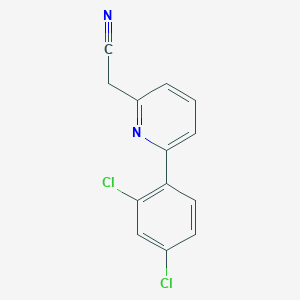
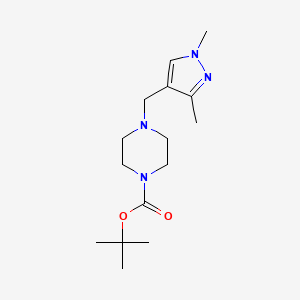
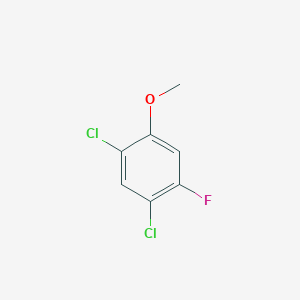
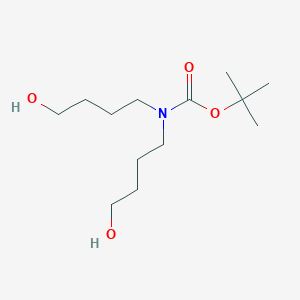
![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)
